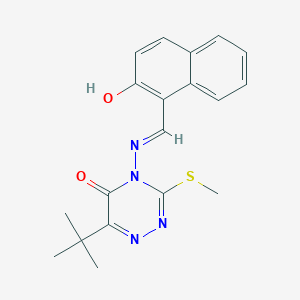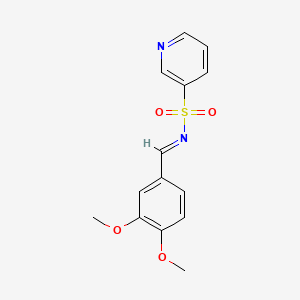
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, also known as DMBPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMBPS is a member of the sulfonamide family of compounds, which are known for their diverse range of biological activities.
Aplicaciones Científicas De Investigación
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential applications in a variety of scientific research fields, including cancer research, neuroscience, and drug discovery. In cancer research, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been studied for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use as a drug target in drug discovery research.
Mecanismo De Acción
The mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the activity of the signaling pathway known as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide are still being studied, but it is known to have a variety of effects on cellular processes. In cancer cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to induce apoptosis and inhibit cell growth and proliferation. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to inhibit the migration and invasion of cancer cells. In neuronal cells, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been shown to protect against oxidative stress and neuroinflammation, which are thought to play a role in the development of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its high potency and specificity for certain enzymes and signaling pathways. Additionally, (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide in lab experiments is its potential toxicity to normal cells, which can limit its use in certain applications.
Direcciones Futuras
There are many potential future directions for research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide. One area of research could focus on the development of new synthetic methods for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide that are more efficient and cost-effective. Additionally, further studies could investigate the potential use of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide as a therapeutic agent for cancer and neurodegenerative diseases. Finally, future research could focus on the identification of new targets for (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide and the development of new analogs with improved potency and selectivity.
Conclusion
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, or (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide has been investigated for its potential use in cancer research, neuroscience, and drug discovery. While the mechanism of action of (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide is not fully understood, it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Future research on (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide could focus on the development of new synthetic methods, the identification of new targets, and the development of new analogs with improved potency and selectivity.
Métodos De Síntesis
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide can be synthesized using a variety of methods, including condensation reactions between 3,4-dimethoxypyridine and 3-aminobenzenesulfonamide. One of the most commonly used methods for synthesizing (E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide involves the reaction of 3,4-dimethoxypyridine with 3-aminobenzenesulfonic acid in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid.
Propiedades
IUPAC Name |
(NE)-N-[(3,4-dimethoxyphenyl)methylidene]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O4S/c1-19-13-6-5-11(8-14(13)20-2)9-16-21(17,18)12-4-3-7-15-10-12/h3-10H,1-2H3/b16-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKFNDWHULVGSZ-CXUHLZMHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NS(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/S(=O)(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3,4-dimethoxybenzylidene)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2,5-dichloro-4-methylthiophen-3-yl)sulfonylamino]propanoic acid;hydrochloride](/img/structure/B2558853.png)
![(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2558855.png)
![4-tert-butyl-N-[2-(1H-indol-1-yl)ethyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2558856.png)
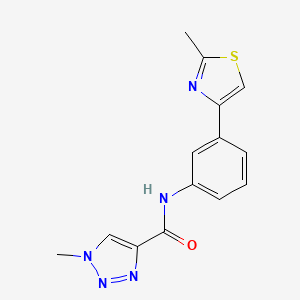
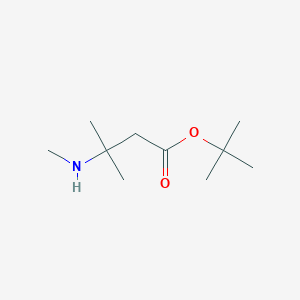
![3-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
![N-[2-acetyl-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2558861.png)
methanone](/img/structure/B2558862.png)
![7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2558863.png)
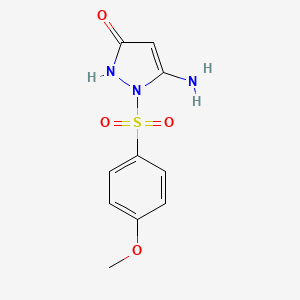
![Tert-butyl (2-(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethyl)carbamate](/img/structure/B2558868.png)
![2-amino-N-benzyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2558869.png)
![2-Methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2558870.png)
